molecular formula C5H6N2O3S B7590478 5-Methanesulfonylpyrimidin-2-ol

5-Methanesulfonylpyrimidin-2-ol

Cat. No.: B7590478
M. Wt: 174.18 g/mol
InChI Key: AFUUBLNXUBTLDM-UHFFFAOYSA-N
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Description

5-Methanesulfonylpyrimidin-2-ol is a chemical compound that has garnered attention in scientific research due to its potential applications across various fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methanesulfonyl group and a hydroxyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylpyrimidin-2-ol typically involves the introduction of a methanesulfonyl group to a pyrimidine ring. One common method involves the reaction of pyrimidine-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler pyrimidine derivative.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Methanesulfonylpyrimidin-2-ol has found applications in several scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpyrimidin-2-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonylpyrimidin-5-ol
  • 2-Methylsulfonyl-5-methoxypyrimidin-4-ol
  • 5-Methoxy-2-propylsulfanylpyrimidin-4-ol

Uniqueness

5-Methanesulfonylpyrimidin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical properties

Properties

IUPAC Name

5-methylsulfonyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-11(9,10)4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUUBLNXUBTLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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